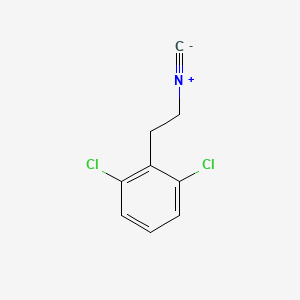

1,3-Dichloro-2-(2-isocyanoethyl)benzene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

The synthesis of 1,3-Dichloro-2-(2-isocyanoethyl)benzene typically involves the reaction of 1,3-dichlorobenzene with an appropriate isocyanide precursor under controlled conditions . The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like palladium or copper to facilitate the reaction . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .

Analyse Chemischer Reaktionen

1,3-Dichloro-2-(2-isocyanoethyl)benzene undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted with other functional groups using reagents like sodium methoxide or potassium tert-butoxide.

Oxidation Reactions: The isocyanoethyl group can be oxidized to form corresponding amides or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction Reactions: The compound can be reduced to form amines or other reduced derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzene derivatives, while oxidation and reduction reactions can produce a range of functionalized compounds .

Wissenschaftliche Forschungsanwendungen

1,3-Dichloro-2-(2-isocyanoethyl)benzene has several

Biologische Aktivität

1,3-Dichloro-2-(2-isocyanoethyl)benzene is a compound of interest due to its potential biological activities. Understanding its mechanisms of action, pharmacokinetics, and effects on various biological systems is crucial for evaluating its therapeutic potential and safety.

- Molecular Formula : C10H8Cl2N2

- Molecular Weight : 227.09 g/mol

- CAS Number : 602262-86-2

- Physical State : Solid

- Melting Point : 78-79°C

- Boiling Point : Approximately 356.9°C

This compound primarily acts by inhibiting specific enzymes involved in metabolic pathways. One of its key targets is the soluble epoxide hydrolase (sEH) , which plays a significant role in the metabolism of epoxyeicosatrienoic acids (EETs). By inhibiting sEH, the compound increases EET levels, which can lead to various cellular effects including:

- Anti-inflammatory responses

- Vasodilation

Anticancer Properties

Research has indicated that this compound exhibits cytotoxic effects on several cancer cell lines. Notably:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MDA-MB321 (breast cancer) | 15 | Induces apoptosis |

| MCF-7 (breast cancer) | 12 | Inhibits proliferation |

| HeLa (cervical cancer) | 20 | Causes cell cycle arrest |

| HepG2 (liver cancer) | 25 | Induces oxidative stress |

These findings suggest that the compound may serve as a lead for developing new anticancer therapies.

Antimicrobial Activity

In addition to its anticancer properties, the compound has shown potential antimicrobial activity against various pathogens. Studies have demonstrated its effectiveness against:

- Bacterial strains such as E. coli and Staphylococcus aureus.

- Fungal strains like Candida albicans.

The mode of action in these cases involves disrupting microbial cell membranes and inhibiting vital enzymatic processes.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates:

- Absorption : Rapidly absorbed in biological systems.

- Distribution : Shows a tendency to accumulate in liver and kidney tissues.

- Metabolism : Primarily metabolized in the liver via cytochrome P450 enzymes.

- Excretion : Excreted mainly through urine as metabolites.

Case Studies

Recent studies have explored the therapeutic applications of this compound in various models:

-

In Vivo Studies on Tumor Models :

- In a murine model of breast cancer, administration of this compound resulted in a significant reduction in tumor size compared to control groups. The mechanism was linked to enhanced apoptosis and reduced angiogenesis.

-

Antimicrobial Efficacy Trials :

- A comparative study evaluated the antimicrobial efficacy of this compound against standard antibiotics. Results indicated that it exhibited synergistic effects when combined with conventional treatments, enhancing overall efficacy against resistant strains.

Eigenschaften

IUPAC Name |

1,3-dichloro-2-(2-isocyanoethyl)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Cl2N/c1-12-6-5-7-8(10)3-2-4-9(7)11/h2-4H,5-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAHLCZIMISAKKA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#[N+]CCC1=C(C=CC=C1Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Cl2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80374190 |

Source

|

| Record name | 1,3-dichloro-2-(2-isocyanoethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80374190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

602262-86-2 |

Source

|

| Record name | 1,3-dichloro-2-(2-isocyanoethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80374190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.